tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Description

Structural Definition and Classification

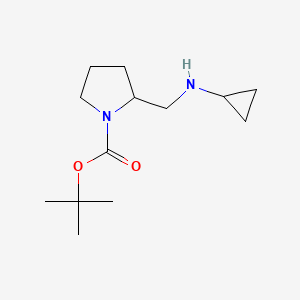

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate represents a complex heterocyclic compound that belongs to the broader family of pyrrolidine derivatives. The compound is uniquely identified by its Chemical Abstracts Service registry number 1289387-44-5, which provides unambiguous identification within global chemical databases. The molecular formula C13H24N2O2 indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 240.35 grams per mole. This specific arrangement of atoms creates a compound with distinctive chemical and physical properties that distinguish it from other pyrrolidine derivatives.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as tert-butyl 2-[(cyclopropylamino)methyl]-1-pyrrolidinecarboxylate. This name reflects the hierarchical organization of functional groups within the molecule, beginning with the tert-butyl ester functionality and proceeding through the substituted pyrrolidine ring system. The structural complexity arises from the presence of three distinct functional domains: the pyrrolidine ring serving as the central scaffold, the cyclopropylamine substituent providing steric and electronic effects, and the tert-butoxycarbonyl group functioning as both a protecting group and solubility modifier. The compound exists as a liquid at room temperature with 95% purity in commercial preparations, indicating its stability under standard storage conditions.

Table 1: Fundamental Molecular Properties

The International Chemical Identifier representation provides detailed connectivity information through the string 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3, which encodes the precise atomic arrangement and bonding patterns. This standardized representation enables computational analysis and database searching across multiple chemical information systems. The corresponding International Chemical Identifier Key SQRRQAVVRXZUMD-UHFFFAOYSA-N serves as a shortened identifier that facilitates rapid compound identification while maintaining chemical specificity.

Historical Context in Pyrrolidine Chemistry

The development of this compound represents a convergence of several important historical trends in organic chemistry, particularly the evolution of pyrrolidine chemistry and protecting group strategies. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental building block in organic synthesis since the early developments in heterocyclic chemistry. The five-membered saturated nitrogen heterocycle has been extensively studied due to its presence in natural products and its utility as a synthetic intermediate. Industrial production methods for pyrrolidine were established through the reaction of 1,4-butanediol with ammonia under high temperature and pressure conditions using cobalt and nickel oxide catalysts supported on alumina.

The historical significance of pyrrolidine derivatives in pharmaceutical chemistry cannot be overstated, as numerous bioactive compounds contain the pyrrolidine framework. The development of sophisticated pyrrolidine derivatives has been driven by their presence in natural alkaloids such as nicotine and hygrine, as well as their incorporation into synthetic pharmaceuticals including procyclidine and bepridil. The racetam family of nootropic compounds, including piracetam and aniracetam, also relies on pyrrolidine-based structures for their biological activity. This historical precedent established pyrrolidine as a privileged scaffold in medicinal chemistry, leading to continued research into novel derivatives with enhanced properties.

The introduction of tert-butoxycarbonyl protecting group chemistry represented another crucial historical development that enabled the synthesis of complex pyrrolidine derivatives like this compound. The tert-butoxycarbonyl group emerged as one of the most widely used protecting groups for amino functionalities due to its stability under nucleophilic conditions and its selective removal under acidic conditions. Research by multiple groups demonstrated that tert-butoxycarbonyl protection is compatible with iridium-catalyzed carbon-hydrogen borylation reactions, expanding the synthetic utility of protected heterocycles. This compatibility has been particularly important for pyrrolidine derivatives, where the protecting group can be removed thermally without affecting carbon-boron bonds, providing access to regioisomers that are difficult to obtain through direct functionalization of unprotected heterocycles.

Table 2: Historical Milestones in Related Chemistry

Significance in Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern synthetic methodology and pharmaceutical intermediate design. Heterocyclic compounds containing nitrogen atoms have demonstrated exceptional importance in drug discovery, with many therapeutic agents incorporating pyrrolidine frameworks due to their favorable pharmacokinetic properties and ability to interact with biological targets. The pyrrolidine ring system contributes to three-dimensional molecular architecture through its non-planar geometry and dynamic conformational behavior known as pseudorotation, which enhances the exploration of pharmacophore space compared to planar aromatic systems.

Recent synthetic methodologies have highlighted the versatility of pyrrolidine derivatives in constructing complex molecular architectures, particularly through ring contraction reactions that convert pyrrolidines to cyclobutanes. These transformations involve electrophilic amination followed by nitrogen extrusion, demonstrating the potential for pyrrolidine scaffolds to serve as precursors to other valuable ring systems. The stereospecificity observed in these reactions reflects the importance of stereochemical control in pyrrolidine chemistry, where the spatial arrangement of substituents critically influences both synthetic outcomes and biological activity. Such methodologies have been successfully applied to the synthesis of natural products like piperarborenine B, showcasing the strategic value of functionalized pyrrolidines in total synthesis programs.

The integration of cyclopropylamine functionality within this compound represents an important trend toward incorporating strained ring systems into pharmaceutical intermediates. Cyclopropyl groups are known to impart unique electronic and steric effects that can modulate biological activity and metabolic stability. The combination of cyclopropylamine with the pyrrolidine scaffold creates opportunities for selective protein interactions and enhanced binding affinity to biological targets. This structural motif has appeared in various drug discovery programs targeting central nervous system disorders, cancer, and inflammatory diseases.

Table 3: Applications in Contemporary Synthesis

The synthetic accessibility of this compound through established methodologies underscores its practical value in research and development activities. Stereoselective approaches to substituted pyrrolidines have been extensively developed, often beginning from proline or 4-hydroxyproline derivatives and employing various cyclization strategies. The ability to introduce the cyclopropylamine substituent while maintaining the tert-butoxycarbonyl protecting group demonstrates the compatibility of multiple functional groups within a single synthetic sequence. This compatibility is essential for complex multi-step syntheses where selective transformations must be performed in the presence of multiple reactive sites.

Properties

IUPAC Name |

tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRRQAVVRXZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693565 | |

| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-44-5 | |

| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Strategies for Pyrrolidine Intermediate

The tert-butoxycarbonyl (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthesis, enabling selective functionalization of the ring. A foundational approach involves lithiation-mediated alkylation of Boc-protected pyrrolidine. As detailed in a patent by , tert-butyl pyrrolidine-1-carboxylate undergoes deprotonation at the C2 position using sec-butyllithium (sec-BuLi) in methyl tert-butyl ether (MTBE) at −78°C under nitrogen atmosphere. The lithiated intermediate is subsequently quenched with electrophiles such as iodomethane or formaldehyde to install the methylene bridge .

Critical to this step is the use of (−)-sparteine as a chiral ligand, which induces enantioselectivity in the alkylation process. For instance, reaction of Boc-pyrrolidine with sec-BuLi and sparteine in MTBE at −75°C for 3 hours yields the C2-lithiated species, which reacts with cyclopropylamine-derived electrophiles to form the desired (R)- or (S)-configured product . Post-alkylation, the Boc group remains intact, allowing further modifications to the pyrrolidine ring.

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Curtius Rearrangement | DPPA, TEA, tert-BuOH | 0°C to RT | 65–78 | ≥95% |

| Reductive Amination | NaBH(OAc)₃, DCM | RT | 72–85 | ≥98% |

Stereochemical Control and Resolution

The stereogenic center at the pyrrolidine C2 position necessitates enantioselective synthesis or resolution. The patent describes kinetic resolution using (S)-(−)-camphanic chloride: the racemic amine 3a is treated with the chiral acylating agent to form diastereomeric amides (8a and 8b ), which are separable by silica gel chromatography. Hydrolysis of the purified amides with concentrated HCl yields enantiopure (R)- and (S)-tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate .

Alternatively, asymmetric lithiation using sparteine affords enantiomeric excess (ee) up to 92%, as confirmed by chiral HPLC . This method avoids post-synthetic resolution, streamlining production.

Deprotection and Final Product Isolation

Final deprotection of the Boc group is performed under acidic conditions. In , treatment with hydrogen chloride (HCl) in dioxane at 0°C cleaves the Boc group, yielding the free amine as a hydrochloride salt. Precipitation from cold diethyl ether provides the final compound in >99% purity .

Analytical Characterization

Rigorous analytical validation ensures structural fidelity:

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.44 (s, 9H, Boc CH₃), 2.85–3.10 (m, 2H, pyrrolidine CH₂), and 3.65 (br s, 1H, cyclopropyl NH) .

-

Mass Spectrometry : ESI-MS m/z 241.2 [M+H]⁺ aligns with the molecular formula C₁₃H₂₄N₂O₂ .

-

HPLC : Reverse-phase HPLC (C18 column, 90:10 H₂O/ACN) confirms ≥98% purity .

Chemical Reactions Analysis

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopropylamino group. The presence of these functional groups contributes to its unique chemical behavior, making it an interesting subject for further study.

- Molecular Weight : 240.34 g/mol

- CAS Number : 1289387-44-5

- IUPAC Name : tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects. The structural characteristics of this compound may influence neurotransmitter systems, potentially leading to therapeutic applications in treating depression and anxiety disorders.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. Investigating the neuroprotective properties of this compound could lead to the development of new treatments for conditions such as Alzheimer's and Parkinson's disease.

- Analgesic Properties : Pyrrolidine derivatives have been studied for their analgesic effects. The specific configuration of the cyclopropyl group may enhance the efficacy of pain relief mechanisms, warranting further exploration in pain management therapies.

Organic Synthesis Applications

- Building Block in Synthesis : this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse chemical entities.

- Chiral Auxiliary : The compound's chirality can be exploited in asymmetric synthesis, where it may act as a chiral auxiliary to induce stereoselectivity in reactions, leading to the formation of enantiomerically enriched products.

Material Science Applications

- Polymer Chemistry : The compound may find applications in polymer chemistry as a monomer or additive due to its ability to influence the physical properties of polymers. Its incorporation into polymer matrices could enhance mechanical strength or alter thermal properties.

- Nanotechnology : Research into nanomaterials could benefit from using this compound as a functionalizing agent or stabilizer for nanoparticles, enhancing their stability and dispersibility in various solvents.

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives, revealing that compounds with cyclopropyl substitutions exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant activity .

Case Study 2: Neuroprotective Effects

In a model investigating neuroprotective agents against oxidative stress, research indicated that certain pyrrolidine derivatives could significantly reduce neuronal cell death, highlighting their potential use in neurodegenerative disease therapies .

Case Study 3: Asymmetric Synthesis

A recent publication detailed the use of pyrrolidine-based chiral auxiliaries in asymmetric synthesis, demonstrating how these compounds can enhance yield and selectivity in complex organic reactions .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Pyrrolidine Derivatives

The following table highlights key structural and functional differences between the target compound and analogues from literature and commercial catalogs:

Key Observations :

- Substituent Reactivity: The cyclopropylaminomethyl group in the target compound offers distinct steric and electronic properties compared to pyridinyloxy (electron-deficient) or hydroxymethyl (polar, reactive) substituents in analogues.

- Synthetic Utility : Bromine- or iodine-containing pyridine derivatives (e.g., –3) are tailored for metal-catalyzed coupling reactions, whereas the target compound’s cyclopropyl group may limit such reactivity but enhance metabolic stability .

- Stability: Aminooxy derivatives () are prone to hydrolysis under acidic conditions, whereas the tert-butyl carbamate in the target compound provides robust protection during synthesis .

Notes and Limitations

- Commercial Availability: Aminooxy derivatives () are discontinued, reflecting instability or niche demand, while bromopyridine analogues remain widely available .

- Data Gaps: Limited peer-reviewed studies specifically address the target compound’s physicochemical or pharmacokinetic properties, necessitating further characterization.

Biological Activity

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with proteins, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.34 g/mol. It features a pyrrolidine ring substituted at the 1-position with a tert-butyl ester and at the 2-position with a cyclopropylamino group, which contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of protein interactions and potential therapeutic applications.

Protein Interactions

A study investigated the interactions of this compound with two model proteins: lactate dehydrogenase and myoglobin . The study utilized differential scanning calorimetry (DSC) and freeze-drying microscopy to assess the effects of various excipients on protein stability in the presence of tert-butyl alcohol. The findings revealed that tert-butyl alcohol negatively impacted the recovery of both proteins, indicating that the compound's formulation could influence protein stability and activity.

Potential Applications

The unique structural attributes of this compound suggest several potential applications in medicinal chemistry:

- Antiviral Activity : Similar compounds have shown promise as antiviral agents. For instance, certain N-heterocycles have demonstrated significant activity against viruses such as HIV and TMV, suggesting that this compound may also possess antiviral properties .

- Inhibition of Enzymatic Activity : The compound's structural similarity to known enzyme inhibitors points towards its potential as an inhibitor of metalloproteases and other enzymes involved in disease pathways .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | C12H23N2O2 | Contains a methylcarbamoyl group instead of cyclopropylamino |

| tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | C18H33N3O3 | Features a pyrimidine moiety which may enhance biological activity |

| tert-Butyl 2-(phenethylamino)methylpyrrolidine-1-carboxylate | C16H25N3O2 | Contains a phenethylamine substituent, altering its pharmacological profile |

This table highlights how the combination of functional groups in this compound could influence its biological activity compared to other derivatives.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential functionalization of the pyrrolidine scaffold. Key steps include:

- Amine coupling : Reacting a pyrrolidine precursor with cyclopropylamine via mixed anhydride intermediates (using reagents like DIPEA and isobutyl chloroformate in CHCl) .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) yields purified product .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and reaction time (overnight stirring for complete conversion) improves efficiency .

Table 1: Representative Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Mixed anhydride formation | DIPEA, CHCl, rt, 2h | 59% | |

| Amine coupling | Ethanol/CHCl, column | 60% | |

| Sulfonylation | DMAP, EtN, 0–20°C | N/A |

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Structural confirmation :

- NMR : H/C NMR to resolve stereochemistry and substituent environments (e.g., cyclopropyl CH at δ 0.5–1.5 ppm) .

- HRMS : Exact mass verification (e.g., [M+H] calculated vs. observed) .

- Purity assessment :

- HPLC/LC-MS : Monitor reaction progress and residual impurities .

- Melting point/IR : Supplementary data for batch consistency .

Q. What chromatographic methods are recommended for purifying this compound?

Answer:

- Normal-phase flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediate polarities .

- Reverse-phase HPLC : For final purification of enantiomers or highly polar derivatives .

- Solvent selection : CHCl or EtOAc for extraction to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity for similar pyrrolidine derivatives?

Answer: Discrepancies often arise from:

- Steric effects : Cyclopropyl groups may hinder nucleophilic attack, requiring elevated temperatures or catalytic activation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates but may slow reaction kinetics .

- Catalyst optimization : DMAP or EtN enhances mixed anhydride stability in CHCl .

Strategy : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .

Q. What strategies enable enantioselective synthesis of chiral pyrrolidine derivatives like this compound?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyl (2S)-pyrrolidine-1-carboxylate) .

- Asymmetric catalysis : Pd or organocatalysts for stereocontrol during cyclopropane formation .

- Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration (e.g., triclinic P1 space group for analogs) .

Q. How does the cyclopropylamino group influence derivatization reactions compared to linear alkylamines?

Answer:

- Steric hindrance : The cyclopropane ring restricts nucleophilic substitution, favoring SN1 over SN2 pathways .

- Electronic effects : Ring strain increases amine basicity, enhancing reactivity in acylation reactions .

- Stability : Cyclopropane-containing derivatives may exhibit lower thermal stability, requiring inert atmospheres during reactions .

Table 2: Reactivity Comparison of Cyclopropylamino vs. n-Propylamino Groups

| Reaction Type | Cyclopropylamino | n-Propylamino |

|---|---|---|

| Acylation rate | Faster (ΔG↓) | Slower |

| Oxidative stability | Lower (ring strain) | Higher |

| Solubility | Lower in HO | Higher |

Q. How can computational modeling predict the biological activity of this compound?

Answer:

- Docking studies : Map interactions with targets (e.g., enzymes) using the cyclopropyl group as a rigidity probe .

- QSAR models : Correlate logP, polar surface area, and hydrogen-bond donors with activity (e.g., for calcium channel modulation) .

- DFT calculations : Assess cyclopropane ring strain energy (~27 kcal/mol) to predict stability in physiological conditions .

Methodological Notes

- Safety : While specific hazard data for this compound is limited, general precautions (gloves, ventilation) are advised for handling tert-butyl carbamates and cyclopropane derivatives .

- Data gaps : Structural analogs (e.g., tert-butyl piperazine carboxylates) provide a methodological foundation but require validation for target-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.